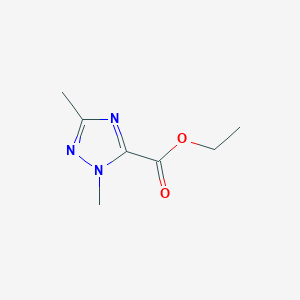
Potassium (2-phenyloxy)ethyltrifluoroborate
Descripción general
Descripción
Potassium (2-phenyloxy)ethyltrifluoroborate, also known as KB(OPEt)3, is an organoboron compound with a chemical formula of C10H12BF3KO. It has a molecular weight of 228.06 g/mol .
Molecular Structure Analysis
The molecular structure of this compound consists of a phenyloxy group attached to an ethyl group, which is further connected to a boron atom. The boron atom is also attached to three fluorine atoms and a potassium atom .Aplicaciones Científicas De Investigación
Cross-Coupling Reactions
Potassium aryltrifluoroborates, including variants similar to potassium (2-phenyloxy)ethyltrifluoroborate, are utilized in cross-coupling reactions. A study by Alacid and Nájera (2008) demonstrated the use of these compounds in cross-coupling with aryl and heteroaryl chlorides, using an oxime-derived palladacycle as a precatalyst. This process, conducted in aqueous media under conventional and microwave heating, affords biphenyls in phosphine-free conditions (Alacid & Nájera, 2008).
Stereospecific Cross-Coupling
Molander and Wisniewski (2012) synthesized potassium 1-(alkoxy/acyloxy)alkyltrifluoroborates through copper-catalyzed diboration of aldehydes. These compounds were used in palladium-catalyzed Suzuki-Miyaura reactions with aryl and heteroaryl chlorides, providing a pathway to protected secondary alcohols. The benzyl protecting group in these reactions is critical in avoiding the β-hydride elimination pathway and ensuring retention of stereochemistry (Molander & Wisniewski, 2012).
Cationic 2-aza-Cope Rearrangement-Lewis Acid Promoted Petasis Reaction
Stas, Tehrani, and Laus (2008) used potassium alkynyltrifluoroborates and potassium (2-phenyl)vinyltrifluoroborates in a reaction involving N-3-butenyl-(2,2-dichloro-1-propylidene)amine and BF3·Et2O as a Lewis acid. This method synthesized rearranged Mannich products, starting with a cationic 2-aza-Cope rearrangement of the imine, followed by a borono-Mannich-type reaction (Stas, Tehrani, & Laus, 2008).
Hydrolysis in Suzuki-Miyaura Coupling
Lennox and Lloyd‐Jones (2012) studied the hydrolysis of potassium organotrifluoroborate (RBF(3)K) reagents in the context of Suzuki-Miyaura coupling. They found that the hydrolysis rate depends on various variables, making it a complex process for different RBF(3)K reagents. Understanding this reaction is crucial in minimizing side reactions like oxidative homocoupling and protodeboronation in Suzuki-Miyaura couplings (Lennox & Lloyd‐Jones, 2012).
Mecanismo De Acción
Target of Action
Potassium (2-phenyloxy)ethyltrifluoroborate is a type of organoboron reagent . The primary targets of this compound are the carbon-carbon (C-C) bonds in organic molecules . It is used as a substrate in Suzuki–Miyaura coupling reactions .
Mode of Action
The mode of action of this compound involves its interaction with carbon-carbon bonds in organic molecules . It is used in Suzuki–Miyaura coupling reactions, where it acts as a substrate . This compound is known for its remarkable compliance with strong oxidative conditions .
Biochemical Pathways
This compound affects the biochemical pathways involved in the formation of carbon-carbon bonds . In the Suzuki–Miyaura coupling reactions, it contributes to the formation of alkene derivatives .
Pharmacokinetics
It’s known that this compound is stable in both air and moisture , which could potentially influence its bioavailability.
Result of Action
The result of the action of this compound is the production of alkene derivatives in Suzuki–Miyaura coupling reactions . This compound’s interaction with carbon-carbon bonds leads to changes in the molecular structure of the organic molecules involved .
Action Environment
The action of this compound is influenced by environmental factors. It is known to be stable in both air and moisture , which means it can maintain its efficacy in various environmental conditions.
Propiedades
IUPAC Name |
potassium;trifluoro(2-phenoxyethyl)boranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BF3O.K/c10-9(11,12)6-7-13-8-4-2-1-3-5-8;/h1-5H,6-7H2;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCVRSLUANOEYNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](CCOC1=CC=CC=C1)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BF3KO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-[(4-Methylpyrimidin-2-yl)oxy]aniline](/img/structure/B1428885.png)





![2-{[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]sulfanyl}acetic acid](/img/structure/B1428894.png)



